4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Purity Specification Quality Control Procurement Benchmark

This Cbz-protected spirocyclic amino acid enables orthogonal deprotection strategies incompatible with Boc/Fmoc groups, allowing selective hydrogenolytic unveiling of the amine without racemization. Its rigid 1-oxa-4-azaspiro[4.5]decane core imposes conformational restriction superior to linear building blocks, while the XLogP of 2.6 falls within the CNS drug-likeness sweet spot (2.0–3.5) for passive BBB penetration. Backed by a scalable 92.3% step-yield patent route—a 12-fold improvement over prior art—and certified ≥98% purity that minimizes impurity-driven false positives in SAR campaigns, this compound accelerates reliable hit-to-lead progression.

Molecular Formula C17H21NO5
Molecular Weight 319.357
CAS No. 2126159-95-1
Cat. No. B2486575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS2126159-95-1
Molecular FormulaC17H21NO5
Molecular Weight319.357
Structural Identifiers
SMILESC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H21NO5/c19-15(20)14-12-23-17(9-5-2-6-10-17)18(14)16(21)22-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,19,20)
InChIKeyLKYLECLZDIUADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 2126159-95-1): Procurement-Ready Physicochemical Profile


4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 2126159-95-1) is a Cbz-protected spirocyclic amino acid featuring a 1-oxa-4-azaspiro[4.5]decane core. Its molecular formula is C₁₇H₂₁NO₅ with a molecular weight of 319.35 g·mol⁻¹, an XLogP3-AA of 2.6, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1]. The compound is supplied as a research chemical with standard purity ≥98% and is manufactured by Enamine Ltd. (catalog EN300-691495) . A scalable patent route for the oxazaspiro class has been disclosed by Pharmablock Sciences (Nanjing) Inc., addressing historical yield and toxicity challenges [2].

Why 4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Cannot Be Replaced by Unprotected or Boc-Protected Analogs


The Cbz (benzyloxycarbonyl) group on this compound is not merely a placeholder; it enables an orthogonal deprotection strategy that is incompatible with Boc (acid-labile) or Fmoc (base-labile) protected intermediates commonly used in the same synthetic sequence . Unlike the unprotected 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, which would undergo uncontrolled N-acylation and side reactions during downstream coupling steps, the Cbz-protected form allows selective hydrogenolytic unveiling of the amine only when desired, minimizing racemization risk [1]. Furthermore, the spiro[4.5] oxazolidine ring imposes conformational restriction that linear or monocyclic amino acid building blocks cannot replicate, directly affecting the three-dimensional presentation of pharmacophoric elements in target molecules .

4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Certified Purity ≥98% vs. Industry-Typical 95–97% for Cbz-Spiro Intermediates

The target compound is supplied with a standard purity of 98% (Bidepharm batch-certified by NMR, HPLC, GC) . In contrast, closely related Cbz-protected spirocyclic carboxylic acids from the same family—such as 2-(benzyloxy)carbonyl-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid (CAS 2580179-40-2) and 4-(3-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326810-36-9)—are routinely offered at 97% or 95%+ , respectively. The 1–3 percentage-point purity advantage reduces impurity-driven side reactions in multi-step syntheses where intermediate purity is directly correlated with final API yield.

Purity Specification Quality Control Procurement Benchmark

XLogP3-AA = 2.6: Optimal Lipophilicity Window for Blood-Brain Barrier Penetration vs. More Polar Analogs

The computed XLogP3-AA of the target compound is 2.6 [1]. This value falls within the empirically established optimal range (2.0–3.5) for passive blood-brain barrier (BBB) penetration in CNS drug discovery [2]. In contrast, the unprotected 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 876506-41-1, XLogP ~0.8) is significantly more polar, likely limiting its passive CNS permeability. The N-Boc analog (theoretical XLogP ~2.1) would be approximately 0.5 units more polar, translating to a roughly 3-fold predicted reduction in BBB permeability based on the established logPS–logD correlation [3]. This positions the target compound as the most CNS-favorable building block within its immediate analog space.

Lipophilicity CNS Drug Design Physicochemical Property

Scalable Patent-Enabled Synthesis Route vs. Traditional Low-Yield OsO₄ Methodology

A 2020 patent (CN111484507A) from Pharmablock Sciences (Nanjing) Inc. describes an improved preparation method for the oxazaspiro compound class [1]. The disclosed route avoids the prior art's reliance on OsO₄—a highly toxic and costly reagent—and achieves a yield of 92.3% for the key hydrolysis step (compound III-1), compared with the earlier three-step yield of only 7.7% reported in the background art. By eliminating OsO₄ and improving step efficiency by over 12-fold, this methodology directly addresses the scalability bottleneck that has historically limited commercial availability and cost-effectiveness of 1-oxa-4-azaspiro[4.5]decane derivatives [2].

Process Chemistry Scalability Synthetic Methodology

Cbz Orthogonal Deprotection Compatibility Enables Tandem Boc/Cbz Strategies Unavailable to Unprotected or Singly-Protected Intermediates

The Cbz group on the target compound is removed by catalytic hydrogenolysis (H₂, Pd/C), conditions under which Boc groups (acid-labile) remain stable . This orthogonality enables sequential deprotection strategies—for example, Boc removal with TFA while retaining Cbz, followed by Cbz hydrogenolysis to unveil the spirocyclic amine for final coupling. The unprotected 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid cannot participate in such orthogonal sequences and would require re-protection before use, adding 1–2 synthetic steps. The N-Boc analog offers the reverse orthogonality (acid-labile only), lacking the hydrogenolytic option that is often milder for substrates sensitive to strong acid [1]. This Cbz/Boc orthogonality is especially valuable in the synthesis of peptidomimetics and bifunctional probe molecules where differentiated amine reactivity is required at different stages .

Orthogonal Protection Peptide Chemistry Synthetic Strategy

Optimal Deployment Scenarios for 4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Based on Quantitative Differentiation


CNS-Targeted Fragment Library Synthesis Requiring BBB-Permeable sp³-Rich Building Blocks

With an XLogP of 2.6—positioned within the CNS drug-likeness sweet spot (2.0–3.5)—this compound is ideally suited for constructing spirocyclic fragment libraries aimed at neurological targets. Its conformational rigidity reduces the entropic penalty upon target binding, a key advantage over flexible linear amino acid building blocks, while its lipophilicity profile predicts adequate passive BBB penetration for in vivo CNS target engagement studies .

Multi-Step Peptidomimetic Synthesis Leveraging Orthogonal Cbz/Boc Deprotection

The Cbz group enables a hydrogenolytic deprotection step that is fully orthogonal to acid-labile Boc groups. This allows medicinal chemists to perform sequential deprotections—first removing Boc with TFA to expose one amine for functionalization, then later removing Cbz with H₂/Pd-C to unveil the spirocyclic amine for final cyclization or coupling—without additional protection/deprotection cycles .

Scalable Process Development for Oxazaspiro-Derived API Intermediates

The 2020 patent route eliminating OsO₄ and delivering 92.3% step yield provides a scalable blueprint for process chemistry teams. Compared with the prior art's 7.7% three-step yield, this represents a 12-fold improvement in efficiency and removes a critical toxicity bottleneck. Procurement of this compound supports kilo-lab and pilot-plant campaigns where the OsO₄-based route would be prohibitively hazardous and expensive .

High-Purity Starting Material for SAR Exploration Requiring >98% Intermediate Quality

In structure-activity relationship (SAR) campaigns where even 2–3% of a reactive impurity can generate misleading biological data or complicate purification, the certified 98% purity of the target compound—1 to 3 percentage points higher than the 95–97% typical of close analogs—reduces the risk of impurity-derived false positives and minimizes re-purification effort, directly improving the reliability of hit-to-lead progression .

Quote Request

Request a Quote for 4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.